![molecular formula C20H17N3OS B2373493 ((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-3-yl)phenyl)methanone CAS No. 2062348-72-3](/img/structure/B2373493.png)
((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-3-yl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-3-yl)phenyl)methanone is a useful research compound. Its molecular formula is C20H17N3OS and its molecular weight is 347.44. The purity is usually 95%.
BenchChem offers high-quality ((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-3-yl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-3-yl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multi-Targeted Kinase Inhibitors
This compound is a derivative of Pyrrolo[2,3-d]pyrimidine, which has been identified as a potential multi-targeted kinase inhibitor . Kinase inhibitors are important in the treatment of cancer as they can block certain protein kinases and prevent cancer cells from growing .
Apoptosis Inducers
The compound has shown potential as an apoptosis inducer . Apoptosis is a form of programmed cell death that is often defective in cancer cells. By inducing apoptosis, this compound could potentially help to kill cancer cells .
Cell Cycle Arrest
Research has shown that this compound can induce cell cycle arrest in HepG2 cells . This means it can stop the cells from dividing, which could be useful in slowing the growth of cancer .
Regulation of Proapoptotic Proteins
The compound has been observed to increase the levels of proapoptotic proteins caspase-3 and Bax, while also downregulating the activity of Bcl-2 . These proteins play key roles in the regulation of apoptosis, so this could be another mechanism by which the compound exerts its anti-cancer effects .
Potential Therapeutic Interest
The structure of this compound, which includes a pyridopyrimidine moiety, has shown therapeutic interest . This suggests that it could have potential applications in the development of new therapeutics .
Synthesis Methods
The compound is a type of bicyclic [6 + 6] system . Research into the synthesis methods of these types of compounds could lead to more efficient ways of producing them, which could in turn broaden their potential applications .
properties
IUPAC Name |
(4-thiophen-3-ylphenyl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c24-20(14-3-1-13(2-4-14)15-7-8-25-11-15)23-16-5-6-19(23)17-10-21-12-22-18(17)9-16/h1-4,7-8,10-12,16,19H,5-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLLGUCPOWUKML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=C(C=C4)C5=CSC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.